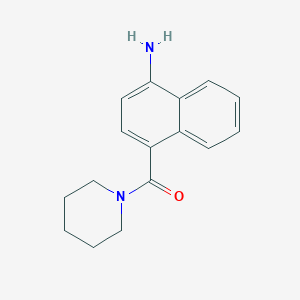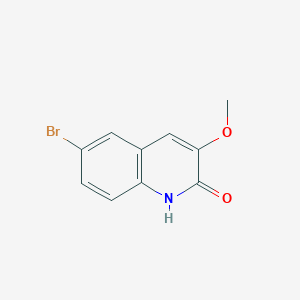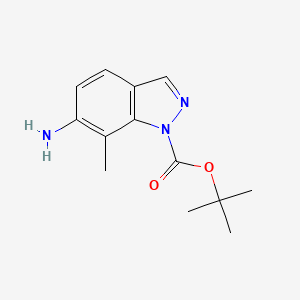
(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone is an organic compound that features a naphthalene ring substituted with an amino group at the 4-position and a piperidine ring attached via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and piperidine.
Formation of Intermediate: The naphthalene derivative is first nitrated to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Coupling Reaction: The amino-naphthalene intermediate is then coupled with piperidine under suitable conditions to form the final product. This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Nitration and Reduction: Using continuous flow reactors to efficiently nitrate and reduce naphthalene derivatives.
Automated Coupling: Employing automated systems for the coupling reaction to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino group or the piperidine ring.
Substitution: The amino group can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced amines or piperidine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.
Mécanisme D'action
The mechanism by which (4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Aminophenyl)(piperidin-1-yl)methanone
- (4-Aminobenzyl)(piperidin-1-yl)methanone
- (4-Aminopyridin-1-yl)(piperidin-1-yl)methanone
Uniqueness
- Structural Features : The presence of a naphthalene ring distinguishes it from other similar compounds, potentially offering unique electronic and steric properties.
- Applications : Its unique structure may confer specific biological activities not observed in other related compounds.
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
(4-aminonaphthalen-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H18N2O/c17-15-9-8-14(12-6-2-3-7-13(12)15)16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11,17H2 |
Clé InChI |
BLZCJOQBGPMDFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC=C(C3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)





![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)
![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)
![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)



![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
